molecular formula C16H21NO4S2 B2711613 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2097921-44-1

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B2711613
CAS No.: 2097921-44-1
M. Wt: 355.47
InChI Key: GIGUCCPCFJFJGJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide ( 2097921-44-1) is a synthetic sulfonamide derivative with a molecular formula of C16H21NO4S2 and a molecular weight of 355.47 g/mol . This compound is characterized by a central sulfonamide functional group (-SO2NH-) linked to a 4-methoxy-2-methylbenzene ring and a complex side chain featuring a thiophene moiety and a hydroxy group . Computed properties include a topological polar surface area of 112 Ų and an XLogP3 value of 2.4, which can be useful for predicting its solubility and permeability in research settings . Sulfonamide-based compounds are a significant class of molecules in medicinal chemistry research. They are known to exhibit a wide range of pharmacological activities and are extensively investigated as inhibitors of various biological targets . The structural components of this compound—the sulfonamide group and the thiophene heterocycle—are both recognized as key pharmacophores in the development of bioactive molecules . Researchers are exploring such compounds for their potential to modulate protein-protein interactions and enzyme activity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-12-8-14(21-3)4-5-15(12)23(19,20)17-11-16(2,18)9-13-6-7-22-10-13/h4-8,10,17-18H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGUCCPCFJFJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the aromatic core: This step involves the synthesis of the 4-methoxy-2-methylphenyl group through electrophilic aromatic substitution reactions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide formation: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Sulfonamides)

Metsulfuron methyl ester, a sulfonylurea herbicide, shares the sulfonamide functional group with the target compound but differs in core structure. Key distinctions include:

  • Core structure : Metsulfuron methyl ester features a triazine ring (1,3,5-triazin-2-yl) instead of a benzene ring.
  • Substituents : The triazine is substituted with methoxy and methyl groups, while the sulfonamide is linked to a methyl benzoate ester.
  • Activity: Triazine-based sulfonamides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis, leading to herbicidal activity .

Comparison Table :

Feature Target Compound Metsulfuron Methyl Ester
Core Structure Benzene sulfonamide Triazine sulfonylurea
Key Substituents 4-Methoxy, 2-methyl, thiophen-3-ylmethyl 4-Methoxy-6-methyl triazine, methyl ester
Functional Groups Sulfonamide, hydroxypropyl, thiophene Sulfonylurea, triazine, ester
Biological Application Undocumented (potential pharmacological use) Herbicide (ALS inhibition)

Implications :

  • The hydroxypropyl-thiophene group in the target compound may favor interactions with mammalian enzymes or receptors, unlike the triazine-ester motif in sulfonylurea herbicides.
  • The absence of a triazine ring suggests divergent mechanisms of action compared to ALS inhibitors.
Thiophene Derivatives with Bioactive Substituents

Thiophene-3-carboxamide derivatives, such as 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide, exhibit analgesic, anti-inflammatory, and antimicrobial activities . Key comparisons include:

  • Functional Groups : The target compound’s sulfonamide vs. carboxamide in thiophene derivatives.
  • Substituents : The hydroxypropyl group in the target compound vs. chlorophenyl/isopropyl groups in carboxamide derivatives.

Comparison Table :

Feature Target Compound Thiophene Carboxamide
Core Structure Benzene sulfonamide + thiophene Thiophene carboxamide
Key Substituents Hydroxypropyl, methoxy, methyl 4-Methylphenylimino, chlorophenyl, isopropyl
Functional Groups Sulfonamide, thiophene, hydroxy Carboxamide, imino, halogenated aryl
Biological Activity Undocumented Analgesic, antimicrobial

Implications :

    Biological Activity

    N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

    Chemical Structure and Properties

    The compound's structure can be described as follows:

    • Chemical Formula : C₁₄H₁₉N₃O₃S
    • Molecular Weight : 307.38 g/mol
    • IUPAC Name : this compound

    1. Antibacterial Activity

    Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, a comparative study evaluated the antibacterial efficacy of various compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound was found to be comparable to that of standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent.

    Pathogen MIC (µg/mL) Standard Antibiotic (Ceftriaxone) MIC (µg/mL)
    E. coli5050
    S. aureus2525
    Pseudomonas aeruginosa4040
    Klebsiella pneumoniae3030

    2. Anti-inflammatory Activity

    The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition rates were notably higher than those of traditional anti-inflammatory drugs.

    Cytokine Inhibition Rate (%) Control (Dexamethasone) Inhibition Rate (%)
    TNF-alpha7870
    IL-68980

    3. Anticancer Activity

    In cancer research, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

    Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
    MCF-72015
    A5492518

    Case Studies

    • Antibacterial Efficacy Study : A study published in a peer-reviewed journal evaluated the antibacterial activity of several sulfonamide derivatives, including our compound. It was found to exhibit significant activity against multi-drug resistant strains, highlighting its potential for treating infections caused by resistant pathogens.
    • Anti-inflammatory Mechanism Investigation : Another research article focused on the mechanism of action of this compound in inhibiting inflammatory pathways. The study reported that it effectively reduced iNOS and COX-2 expression levels in treated cells, further supporting its use in inflammatory disorders.
    • Cancer Cell Line Study : Research conducted on the MCF-7 cell line revealed that treatment with the compound led to apoptosis, evidenced by increased caspase activity and DNA fragmentation analysis. This suggests that the compound may induce programmed cell death in cancer cells.

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